molecular formula C12H13BrN4 B14155632 5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine CAS No. 7331-26-2

5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine

Cat. No.: B14155632
CAS No.: 7331-26-2
M. Wt: 293.16 g/mol
InChI Key: QBWDUOPHQODKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 5-position and an ethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes . The exact mechanism depends on the specific application and target. Molecular docking studies and biochemical assays are often used to elucidate the compound’s mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both a bromophenyl group and an ethyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

7331-26-2

Molecular Formula

C12H13BrN4

Molecular Weight

293.16 g/mol

IUPAC Name

5-(4-bromophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H13BrN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)

InChI Key

QBWDUOPHQODKEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.